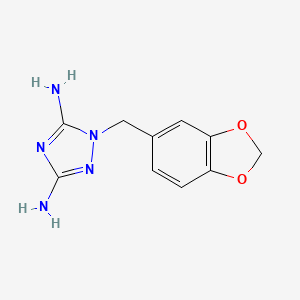
1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine is a synthetic organic compound characterized by its unique structure, which includes multiple methyl groups and a triple bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with methyl groups, followed by the introduction of the alkyne functionality through a coupling reaction. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: 1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to modulate these targets, leading to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-ene-1,4-diamine: Similar structure but with a double bond instead of a triple bond.
1-N,1-N,4-N,4-N,6,8,8-heptamethylnonane-1,4-diamine: Similar structure but fully saturated without any double or triple bonds.
Uniqueness: 1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine is unique due to its alkyne group, which imparts distinct chemical reactivity and potential applications. The presence of multiple methyl groups also influences its physical and chemical properties, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
7467-62-1 |
|---|---|
Fórmula molecular |
C16H32N2 |
Peso molecular |
252.44 g/mol |
Nombre IUPAC |
1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine |
InChI |
InChI=1S/C16H32N2/c1-14(13-16(2,3)4)12-15(18(7)8)10-9-11-17(5)6/h14-15H,11-13H2,1-8H3 |
Clave InChI |
HEZYTKNQCGFASS-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C#CCN(C)C)N(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)

![3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B13993886.png)


![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)
![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)

![4,5,6,7-Tetrahydrothieno[3,2-b]pyridine](/img/structure/B13993910.png)
![[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid](/img/structure/B13993911.png)

